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Compound of Interest

Compound Name: 2-Fluoro-3-formylbenzonitrile

Cat. No.: B1465200 Get Quote

An In-Depth Technical Guide to 2-Fluoro-3-formylbenzonitrile: Synthesis, Properties, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-formylbenzonitrile
(CAS No. 1261823-31-7), a fluorinated aromatic compound of significant interest to

researchers, medicinal chemists, and drug development professionals. While a singular

"discovery" event for this molecule is not prominently documented, its history is intrinsically

linked to the advancement of synthetic methodologies and the strategic use of fluorinated

building blocks in modern chemistry. This document details its physicochemical properties,

explores a key synthetic route with mechanistic insights, and discusses its applications as a

versatile intermediate. The guide is structured to provide both foundational knowledge and

practical, field-proven insights for professionals engaged in organic synthesis and

pharmaceutical development.

Introduction: The Strategic Value of Fluorinated
Benzonitriles
The story of benzonitrile derivatives begins with Hermann Fehling's first report of benzonitrile in

1844, which he produced from the thermal dehydration of ammonium benzoate and

subsequently named, giving rise to the "nitrile" classification for an entire group of organic
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compounds.[1][2] For nearly a century, benzonitriles were explored for various applications, but

their role in the life sciences has expanded dramatically in recent decades.[3][4]

A pivotal evolution in medicinal chemistry has been the strategic incorporation of fluorine into

drug candidates.[5] The unique properties of fluorine—its high electronegativity, small size, and

ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets.[6] This has made fluorinated synthons, or

building blocks, indispensable tools in drug discovery.[5][6]

Within this context, 2-Fluoro-3-formylbenzonitrile has emerged as a valuable, trifunctional

building block. Its structure combines:

A nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or

participate in cycloadditions.

A formyl (aldehyde) group, a versatile handle for forming carbon-carbon bonds (e.g., Wittig,

aldol reactions) or reductive amination.

A fluoro substituent, which modulates the electronic properties of the aromatic ring and can

serve as a metabolic blocking point or enhance binding interactions.

This guide delves into the technical details of this important intermediate, focusing on its

synthesis and potential for creating diverse and complex molecules.

Physicochemical Properties and Characterization
The fundamental properties of 2-Fluoro-3-formylbenzonitrile are summarized below.

Accurate characterization is the bedrock of reproducible synthesis and application.
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Property Value Source

CAS Number 1261823-31-7 [7][8][9]

Molecular Formula C₈H₄FNO [7][10]

Molecular Weight 149.12 g/mol [7]

IUPAC Name 2-fluoro-3-formylbenzonitrile [9]

Synonym(s) 3-cyano-2-fluorobenzaldehyde [7]

Topological Polar Surface Area 40.86 Å² [7]

XLogP3 (Predicted) 1.5 [7]

SMILES O=CC1=C(F)C(=CC=C1)C#N [7][10]

InChIKey
VMYGFQMBUCLOCJ-

UHFFFAOYSA-N
[10]

Spectroscopic and safety documentation, including NMR, HPLC, and LC-MS data, is often

available from commercial suppliers to confirm identity and purity.[8]

Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings requires precise control over regioselectivity.

For 2-Fluoro-3-formylbenzonitrile, a modern and effective approach involves a directed ortho

metalation (DoM) strategy.

Directed ortho Metalation (DoM) of 2-Fluorobenzonitrile
This method leverages the existing substituents on the aromatic ring to direct deprotonation to

a specific adjacent position, which is then trapped by an electrophile. In this case, the fluorine

atom and, to a lesser extent, the nitrile group cooperatively direct the metalation to the C3

position.

A reported synthesis utilizes a Hauser base (a magnesium-lithium amide) to achieve efficient

metalation, followed by formylation using N,N-dimethylformamide (DMF).[9]
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Step 1: Preparation of the Reaction Assembly: A dry round-bottom flask is flushed with an

inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Anhydrous

tetrahydrofuran (THF) is added as the solvent.

Step 2: Introduction of Starting Material: 2-Fluorobenzonitrile (1.0 equivalent) is added to the

reaction flask.

Step 3: Metalation: A solution of TMPMgCl·LiCl (1.0-1.3 equivalents) is added dropwise to

the flask at room temperature. The mixture is stirred for approximately 1 hour to ensure

complete formation of the magnesiated intermediate. The use of TMPMgCl·LiCl is crucial as

it provides a highly reactive, yet soluble and thermally stable, base that minimizes side

reactions.

Step 4: Formylation (Electrophilic Quench): The reaction is quenched by the addition of

anhydrous N,N-dimethylformamide (DMF) (≥2.0 equivalents). DMF serves as a formyl anion

equivalent.

Step 5: Workup and Purification: The reaction is worked up through standard aqueous

quench and extraction procedures. The final product is purified via column chromatography

(e.g., Hexanes/Ethyl Acetate) to yield 2-Fluoro-3-formylbenzonitrile as a solid.[9]

The choice of TMPMgCl·LiCl is deliberate; it is a superior base for this transformation

compared to traditional organolithium reagents (like n-BuLi), which can be too reactive and

may lead to nucleophilic attack on the nitrile group. The lithium chloride salt breaks up

magnesium amide aggregates, increasing the effective basicity and solubility.

The mechanism proceeds in two key stages:

Directed Metalation: The TMPMgCl base selectively abstracts the most acidic proton on the

2-fluorobenzonitrile ring, which is the one at the C3 position, ortho to the strongly electron-

withdrawing fluorine atom. This forms a stable arylmagnesium intermediate.

Nucleophilic Attack: The newly formed organometallic species acts as a potent nucleophile,

attacking the electrophilic carbonyl carbon of DMF. This results in a tetrahedral intermediate

which, upon aqueous workup, collapses to release dimethylamine and the desired aldehyde

product.
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Caption: Synthetic workflow for 2-Fluoro-3-formylbenzonitrile.
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Applications in Research and Drug Development
2-Fluoro-3-formylbenzonitrile is not an end product but a versatile intermediate. Its value lies

in the orthogonal reactivity of its three functional groups, allowing for sequential and selective

chemical modifications. This makes it an ideal scaffold for building molecular libraries for drug

screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of the functional groups allows for the synthesis of a variety of

heterocyclic systems and complex aromatic derivatives. For instance, its isomer, 2-fluoro-5-

formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib,

highlighting the importance of this structural motif in oncology drug development.[11][12]
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Caption: Potential synthetic transformations of the core molecule.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1465200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Fluoro-3-formylbenzonitrile stands as a testament to the progress in modern organic

synthesis. While it lacks a singular, celebrated moment of discovery, its history is written in the

development of sophisticated chemical methods like directed ortho metalation. For researchers

and drug developers, it represents a highly valuable and versatile building block, offering

multiple points for chemical elaboration. Its strategic combination of a nitrile, a formyl group,

and a fluorine atom on an aromatic scaffold provides a powerful platform for the efficient

construction of novel and complex molecules with potential applications across the

pharmaceutical and material science landscapes. Understanding its synthesis and reactivity is

key to unlocking its full potential in future innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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